2-氯-3-(哌嗪-1-基)吡嗪盐酸盐

描述

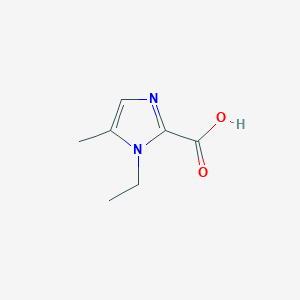

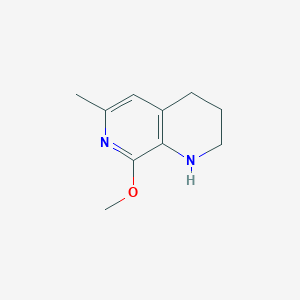

“2-Chloro-3-(piperazin-1-yl)pyrazine” is a chemical compound that has been studied for its potential applications in various fields . It is a derivative of pyrazine, a heterocyclic compound that contains nitrogen atoms .

Synthesis Analysis

The synthesis of “2-Chloro-3-(piperazin-1-yl)pyrazine” and its derivatives often involves multi-step procedures . For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .Molecular Structure Analysis

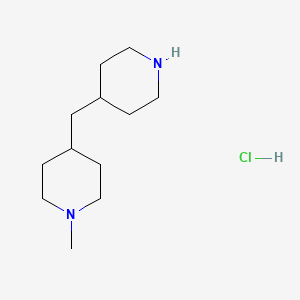

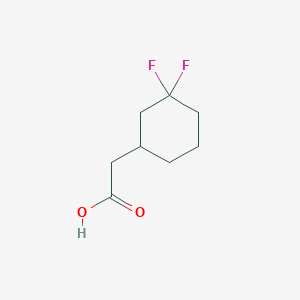

The molecular structure of “2-Chloro-3-(piperazin-1-yl)pyrazine” is characterized by the presence of a pyrazine ring and a piperazine ring . The molecular formula is C8H11ClN4 and it has a molecular weight of 198.653 .Chemical Reactions Analysis

The chemical reactions involving “2-Chloro-3-(piperazin-1-yl)pyrazine” are complex and can involve multiple steps . For example, the synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives involved a series of reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Chloro-3-(piperazin-1-yl)pyrazine” include a density of 1.3±0.1 g/cm3, a boiling point of 342.7±42.0 °C at 760 mmHg, and a flash point of 161.1±27.9 °C . The compound is also characterized by a LogP value of 1.04, indicating its lipophilicity .科学研究应用

Antibacterial Activity

2-Chloro-3-(piperazin-1-yl)pyrazine hydrochloride: derivatives have been synthesized and evaluated for their antibacterial properties. These compounds have shown activity against various bacterial strains, including Bacillus subtilis and Staphylococcus aureus . The antibacterial activity is assessed using techniques like the agar diffusion method, and the effectiveness is measured in terms of minimum inhibitory concentration (MIC).

Antipsychotic Drug Development

The compound’s derivatives act as dopamine and serotonin antagonists and are utilized in the development of antipsychotic drugs . These derivatives can potentially treat conditions such as schizophrenia and bipolar disorder by modulating neurotransmitter systems in the brain.

Cancer Research

In cancer research, phenyl(piperazin-1-yl)methanone derivatives of 2-Chloro-3-(piperazin-1-yl)pyrazine hydrochloride have been identified as reversible inhibitors of monoacylglycerol lipase (MAGL) . MAGL is overexpressed in many aggressive tumor types, and its inhibition can lead to antiproliferative activity on breast and ovarian cancer cell lines.

Neurodegenerative Disease Treatment

The inhibition of MAGL, which is facilitated by derivatives of 2-Chloro-3-(piperazin-1-yl)pyrazine hydrochloride , is also a promising strategy for treating neurodegenerative diseases . By preventing the degradation of endocannabinoids, these inhibitors can potentially enhance the endocannabinoid system’s therapeutic effects.

Antitubercular Agents

Derivatives of 2-Chloro-3-(piperazin-1-yl)pyrazine hydrochloride are being explored as potential antitubercular agents. Given the urgent need for new and effective anti-TB drugs, these compounds could play a significant role in the treatment of active tuberculosis .

Psychiatric Disorder Treatment

Recent investigations have shown that certain derivatives can significantly reduce immobility time in the mouse tail suspension test, which is indicative of antidepressant-like activity . These findings suggest potential applications in the treatment of psychiatric disorders.

未来方向

The future directions for research on “2-Chloro-3-(piperazin-1-yl)pyrazine” could involve further exploration of its potential applications in various fields. For instance, its derivatives have been evaluated for their anti-tubercular activity , suggesting potential uses in medical and pharmaceutical research.

属性

IUPAC Name |

2-chloro-3-piperazin-1-ylpyrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN4.ClH/c9-7-8(12-2-1-11-7)13-5-3-10-4-6-13;/h1-2,10H,3-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMUDATPZGUJRMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC=CN=C2Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-3-(piperazin-1-yl)pyrazine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

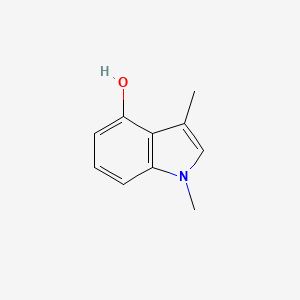

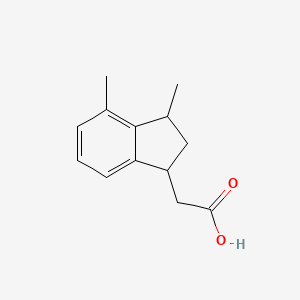

![4-methyl-1H,2H,3H,4H,5H-pyrido[2,3-e][1,4]diazepine](/img/structure/B1457638.png)